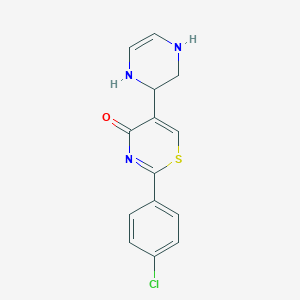![molecular formula C13H18N2O B12914843 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that features a pyrrole ring fused with a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines . This method is notable for its efficiency and the incorporation of multiple pharmacophoric groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or alcohols are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups like amines or ethers.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride
- rac-Methyl (3aR,6aS)-3-(4-methoxyphenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- (3AR,6aS)-2-Ethyloctahydropyrrolo[3,4-c]pyrrole hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methoxy group on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H18N2O/c1-16-13-4-2-3-12(5-13)15-8-10-6-14-7-11(10)9-15/h2-5,10-11,14H,6-9H2,1H3 |
InChI-Schlüssel |
MVONHRDMOWJDGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CC3CNCC3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)
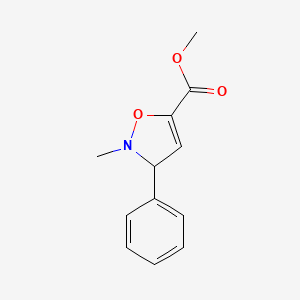

![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)

![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)

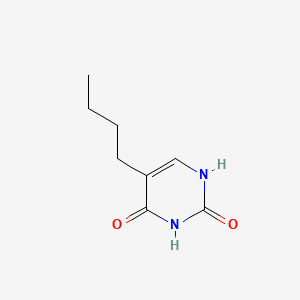
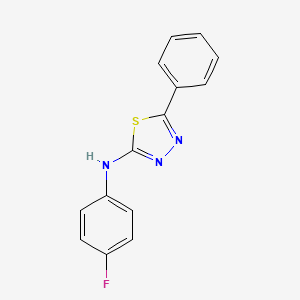


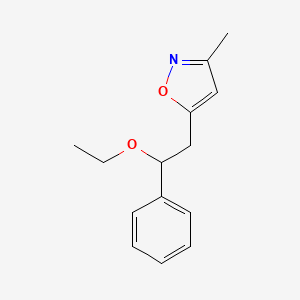
![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)
